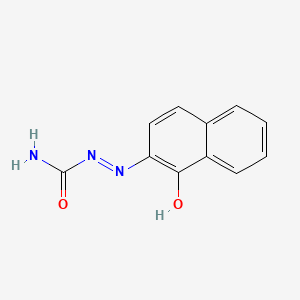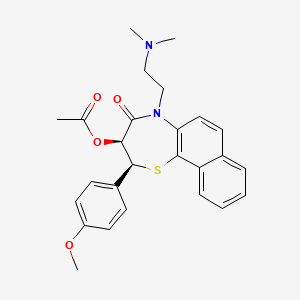
Ppi-1019
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of PPI-1019 involves several synthetic routes and reaction conditions. One method involves the use of dimethyl sulfoxide (DMSO) as a solvent, polyethylene glycol 300 (PEG300), and Tween 80 . The mixture is clarified and then combined with deionized water (ddH2O) to achieve the desired formulation . Industrial production methods for this compound are not widely documented, but they likely involve similar steps with optimization for large-scale synthesis.
Chemical Reactions Analysis
PPI-1019 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PPI-1019 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound for studying amyloid beta aggregation and inhibition.
Biology: It is used to investigate the biological pathways involved in Alzheimer’s Disease and other neurological disorders.
Industry: this compound is used in the development of diagnostic tools and assays for detecting beta-amyloid levels in biological samples.
Mechanism of Action
PPI-1019 exerts its effects by inhibiting the aggregation of beta-amyloid and its associated nerve cell toxicity . It reaches the brain in sufficient quantities to block the aggregation of beta-amyloid molecules and alter the course of Alzheimer’s Disease . The accumulation of beta-amyloid in the brain is often thought to be due to a defect in the ability to clear beta-amyloid from the brain through the cerebral spinal fluid . This compound facilitates the clearance of beta-amyloid by mobilizing it from the brain to the cerebral spinal fluid .
Comparison with Similar Compounds
PPI-1019 is unique in its ability to inhibit beta-amyloid aggregation and reduce neurotoxicity. Similar compounds include:
BACE1-IN-5: A potent inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) with significant efficacy in reducing amyloid-beta production.
Leucomethylene blue mesylate: A tau protein aggregation inhibitor used in the treatment of Alzheimer’s Disease.
These compounds share similar mechanisms of action but differ in their specific targets and pathways involved in the inhibition of amyloid-beta aggregation.
Properties
Key on ui mechanism of action |
PPI-1019 (Apan) inhibits the aggregation of beta-amyloid and its associated nerve cell toxicity. In addition, Apan reaches the brain in quantities that are sufficient to block the aggregation of beta-amyloid molecules and alter the course of the disease. Accumulation of beta-amyloid in the brain is often thought of as a defect in the ability to clear beta-amyloid from the brain through the cerebral spinal fluid (CSF). Both humans and transgenic mice with Alzheimer's disease plaques show increased levels of beta-amyloid in the brain and decreased levels in the CSF. Transgenic mice treated with Apan show significant increases in beta-amyloid levels in the CSF, indicating that Apan is able to mobilize beta-amyloid in the brain and may be facilitating its clearance. |
|---|---|
CAS No. |
290828-45-4 |
Molecular Formula |
C36H54N6O5 |
Molecular Weight |
650.9 g/mol |
IUPAC Name |
(2R)-4-methyl-2-[[(2R)-2-[[(2R)-2-[[(2R)-3-methyl-2-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]pentanamide |
InChI |
InChI=1S/C36H54N6O5/c1-22(2)18-27(32(37)43)39-34(45)29(20-25-14-10-8-11-15-25)40-35(46)30(21-26-16-12-9-13-17-26)41-36(47)31(24(5)6)42-33(44)28(38-7)19-23(3)4/h8-17,22-24,27-31,38H,18-21H2,1-7H3,(H2,37,43)(H,39,45)(H,40,46)(H,41,47)(H,42,44)/t27-,28-,29-,30-,31-/m1/s1 |
InChI Key |
TUSUWHFYKZZRIG-JQWMYKLHSA-N |
SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](C(C)C)NC(=O)[C@@H](CC(C)C)NC |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC |
Appearance |
Solid powder |
Key on ui other cas no. |
290828-45-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
LVFFL |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PPI-1019; PPI1019; PPI 1019; Apan |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















